1a,1b-dihomo Prostaglandin E1 1a,1b-dihomo Prostaglandin E1 1a,1b-dihomo-PGE1 is a prostanoid.
Brand Name: Vulcanchem
CAS No.: 23452-98-4
VCID: VC21235972
InChI: InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O
Molecular Formula: C22H38O5
Molecular Weight: 382.5 g/mol

1a,1b-dihomo Prostaglandin E1

CAS No.: 23452-98-4

Cat. No.: VC21235972

Molecular Formula: C22H38O5

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

1a,1b-dihomo Prostaglandin E1 - 23452-98-4

Specification

Description 1a,1b-dihomo-PGE1 is a prostanoid.
CAS No. 23452-98-4
Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
IUPAC Name 9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid
Standard InChI InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1
Standard InChI Key YMDDELUTDBQEMT-QZCLESEGSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator